Higher Affinity for Neutral Ceramidase (hNC)
RBM14C16 demonstrates significantly higher binding affinity for human neutral ceramidase (hNC) compared to the widely used fluorescent substrate C12-NBD-ceramide. The Michaelis-Menten constant (Km) for RBM14C16 with hNC is 16 ± 3.3 µM, which is approximately half the value observed for C12-NBD-ceramide (Km = 33 µM) under the same experimental conditions [1]. This lower Km value indicates a stronger enzyme-substrate interaction, making RBM14C16 a more sensitive and efficient probe for detecting and quantifying hNC activity.
| Evidence Dimension | Substrate Affinity (Km) |
|---|---|
| Target Compound Data | 16 ± 3.3 µM |
| Comparator Or Baseline | C12-NBD-ceramide: Km = 33 µM |
| Quantified Difference | Km is ~48% lower for RBM14C16, indicating ~2-fold higher affinity. |
| Conditions | In vitro assay with human neutral ceramidase (hNC); substrate concentration range up to 200 µM; fluorescence measured at Ex/Em = 355/460 nm [1]. |
Why This Matters
Higher affinity translates to increased assay sensitivity, enabling the detection of lower enzyme concentrations or more subtle changes in activity, which is critical for inhibitor screening and kinetic studies.
- [1] Casasampere, M., et al. (2015). Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols. Journal of Lipid Research, 56(10), 2019–2028. View Source
